Viomycin Sulfate Hydrate: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
Viomycin Sulfate Hydrate: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental scientific aspects of viomycin sulfate hydrate, a potent antitubercular antibiotic. Viomycin, the first member of the tuberactinomycin family of antibiotics to be identified, is a nonribosomal peptide produced by the actinomycete Streptomyces puniceus. This document details the historical context of its discovery, its biological source, and the intricate enzymatic machinery of its biosynthesis. Furthermore, it presents key quantitative data on its biological activity and toxicity, outlines detailed experimental protocols for its production and isolation, and provides visual representations of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and development professionals in the field of antibiotic discovery and production.
Discovery and Origin
Viomycin was first isolated in 1951 from the soil actinomycete Streptomyces puniceus.[1][2] It emerged during the "golden age" of antibiotic discovery and was identified as a potent agent against Mycobacterium tuberculosis.[3] Viomycin is a member of the tuberactinomycin family, a group of cyclic peptide antibiotics that share a common structural core and exhibit significant anti-tuberculosis activity.[1] Although its clinical use has been largely superseded by less toxic alternatives like capreomycin, viomycin remains a crucial reference compound for understanding the mechanism of action and resistance to this class of antibiotics.[1]
The producing organism, Streptomyces puniceus, is a Gram-positive, filamentous bacterium found in soil.[1] Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The name "viomycin" is derived from the violet color of the soil organism from which it was first isolated.
Physicochemical Properties
Viomycin is a strongly basic peptide antibiotic.[4] It is typically used and supplied in its sulfate hydrate form to improve its stability and solubility.
| Property | Value | Reference(s) |
| Molecular Formula | C25H43N13O10 (free base) | [5] |
| Molecular Weight | 685.7 g/mol (free base) | [5] |
| Molecular Formula (Sulfate) | C25H45N13O14S | [4] |
| Molecular Weight (Sulfate) | 783.77 g/mol | [4][6] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water | |
| UV max (in H2O) | 268 nm |
Biological Activity and Toxicity
Viomycin exhibits potent activity against Mycobacterium species. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome, specifically at the interface of the small (30S) and large (50S) subunits, thereby blocking translocation.[5]
Antimicrobial Spectrum
The primary application of viomycin has been in the treatment of tuberculosis. Its activity against other bacteria is more moderate.
| Organism | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | 1.25 - 10 | |
| Staphylococcus aureus | >128 | |
| Escherichia coli | >128 |
Toxicity Data
The clinical use of viomycin has been limited by its toxicity, particularly ototoxicity and nephrotoxicity.
| Test | Species | Route | LD50 (mg/kg) | Reference(s) |
| Acute LD50 | Mouse | Intravenous | 243 | |
| Acute LD50 | Mouse | Subcutaneous | 1391 | |
| Acute LD50 | Rat | Oral | 2000 | |
| Acute LD50 | Rat | Intraperitoneal | 940 |
Biosynthesis of Viomycin
Viomycin is a nonribosomal peptide, meaning its synthesis is not directed by messenger RNA templates on ribosomes. Instead, it is assembled by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[1] The gene cluster responsible for viomycin biosynthesis has been identified and sequenced, revealing a series of open reading frames (ORFs) that encode the enzymes necessary for its production.[1]
The biosynthesis can be broadly divided into three stages:
-
Precursor Synthesis: Production of the non-proteinogenic amino acid building blocks.
-
NRPS Assembly: Stepwise condensation of the amino acid precursors on the NRPS enzymatic template.
-
Post-Modification: Cyclization and further chemical modifications to yield the final active viomycin molecule.
Figure 1: Simplified signaling pathway of viomycin biosynthesis.
Experimental Protocols
Fermentation of Streptomyces puniceus for Viomycin Production
This protocol outlines the steps for the cultivation of Streptomyces puniceus to produce viomycin.
Materials:
-
Streptomyces puniceus strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Soy peptone, beef extract, dextrose, sodium chloride)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. puniceus spores or mycelia from a stock culture to a flask containing seed medium.
-
Incubate at 28°C for 48-72 hours with shaking at 200 rpm to obtain a dense seed culture.
-
-
Production Culture:
Figure 2: Experimental workflow for viomycin fermentation.
Isolation and Purification of Viomycin Sulfate Hydrate
This protocol describes a general procedure for the extraction and purification of viomycin from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
-
Sulfuric acid
-
Ethanol
Procedure:
-
Harvesting and Extraction:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Extract the supernatant containing viomycin with an equal volume of ethyl acetate. Repeat the extraction to maximize recovery.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor for the presence of viomycin using an appropriate method (e.g., bioassay or TLC).
-
Pool the active fractions and concentrate to yield purified viomycin.
-
-
Sulfate Salt Formation and Crystallization:
-
Dissolve the purified viomycin free base in water.
-
Adjust the pH to acidic with dilute sulfuric acid.
-
Add ethanol to induce crystallization of viomycin sulfate.
-
Collect the crystals by filtration and dry under vacuum.
-
Figure 3: Experimental workflow for viomycin purification.
Conclusion
Viomycin sulfate hydrate, a pioneering member of the tuberactinomycin class of antibiotics, holds a significant place in the history of antimicrobial drug discovery. While its clinical application has diminished due to toxicity concerns, it remains a vital tool for research into the mechanisms of ribosomal inhibition and the development of novel antitubercular agents. This technical guide provides a foundational understanding of its discovery, biosynthesis, and key experimental procedures, offering a valuable resource for scientists and researchers in the ongoing effort to combat infectious diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Viomycin | C25H43N13O10 | CID 135398671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Streptomycin production | PPT [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
